molecular formula C24H31N3O2 B5400946 2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide

2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide

Cat. No. B5400946
M. Wt: 393.5 g/mol
InChI Key: WHAVBIBKRDFGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide, commonly known as BMS-512148, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has a molecular weight of 462.64 g/mol.

Mechanism of Action

The mechanism of action of BMS-512148 involves the inhibition of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, BMS-512148 increases the levels of cAMP and cGMP, which leads to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects:
BMS-512148 has been shown to have various biochemical and physiological effects, including improved cognitive function, reduced inflammation, and anti-tumor activity. Studies have shown that BMS-512148 improves cognitive function by enhancing synaptic plasticity and increasing the release of neurotransmitters. Additionally, BMS-512148 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Finally, BMS-512148 has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-512148 in lab experiments is its high potency and selectivity for PDE10A. Additionally, BMS-512148 has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of BMS-512148 is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving BMS-512148. One area of interest is the potential use of BMS-512148 in the treatment of neurological disorders such as schizophrenia and Huntington's disease. Additionally, further research is needed to investigate the potential use of BMS-512148 in combination with other anti-cancer therapies. Finally, there is a need for the development of more potent and selective PDE10A inhibitors, which could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of BMS-512148 involves a multi-step process that includes the reaction of 4-biphenylmethylamine with 2-chloroacetyl chloride to form the intermediate, which is then reacted with N-(3-methylbutyl) piperazine and hydrolyzed to obtain the final product.

Scientific Research Applications

BMS-512148 has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neurological disorders. Studies have shown that BMS-512148 has potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, BMS-512148 has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-methylbutyl)-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-18(2)12-13-25-23(28)16-22-24(29)26-14-15-27(22)17-19-8-10-21(11-9-19)20-6-4-3-5-7-20/h3-11,18,22H,12-17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAVBIBKRDFGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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